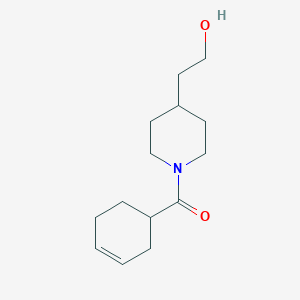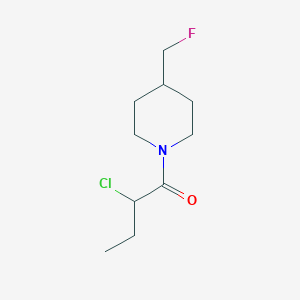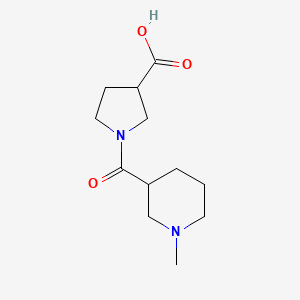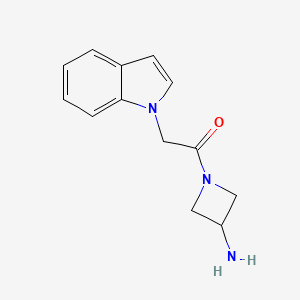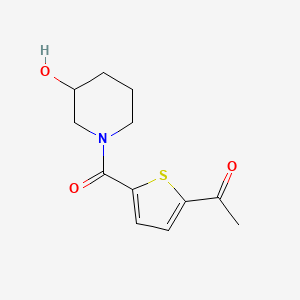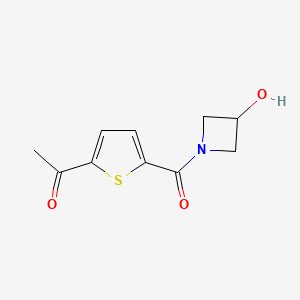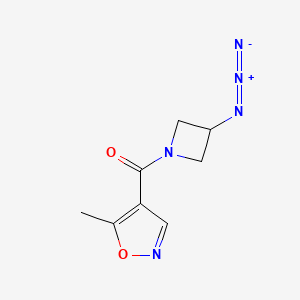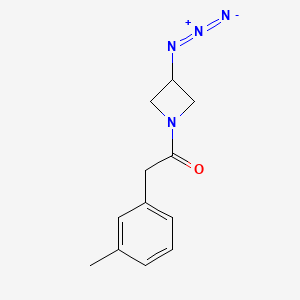
1-(3-Azidoazetidin-1-yl)-2-(m-tolyl)ethan-1-one
Vue d'ensemble
Description
1-(3-Azidoazetidin-1-yl)-2-(m-tolyl)ethan-1-one, or 1-azaazetidine, is a synthetic organic compound used in a variety of chemical and biological processes. It is a colorless liquid at room temperature and is soluble in most organic solvents. The compound has a wide range of applications in the laboratory and in industry. It is a versatile reagent and can be used in a variety of reactions, including nucleophilic substitution, nitration, and oxidation. It has also been used in the synthesis of a variety of compounds, including drugs, dyes, and polymers.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
1-(3-Azidoazetidin-1-yl)-2-(m-tolyl)ethan-1-one and its derivatives are integral in the synthesis of complex organic compounds. For example, compounds with the 1,2,3-triazole moiety, resembling the core structure of 1-(3-Azidoazetidin-1-yl)-2-(m-tolyl)ethan-1-one, were synthesized through reactions involving thiosemicarbazide, alkyl carbodithioate, and benzaldehyde, leading to a variety of heterocyclic assemblies. These compounds, including azetidinones and thiazolidinones, were investigated for their structural peculiarities and pharmaceutical properties (Ishmetova et al., 2016), (Mistry & Desai, 2006), (Vashi & Naik, 2004).
Bioactive Compound Synthesis
The azetidine and triazole moieties are pivotal in synthesizing bioactive compounds with potential antibacterial, antiviral, and anticancer properties. Synthesized compounds, including azetidine derivatives, were evaluated for their bioactivity, indicating their potential in medical applications, such as inhibiting HIV-1 attachment or as antiviral agents against COVID-19 (Rashdan et al., 2021), (Wang et al., 2009).
Advanced Material Development
Compounds with the azetidine and triazole framework have been used in the development of advanced materials, demonstrating their versatility in various fields. For instance, their application in synthesizing novel Schiff bases and azetidinone derivatives emphasizes their utility in material science and industrial applications (Askar et al., 2016), (Isoda et al., 2006).
Propriétés
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2-(3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9-3-2-4-10(5-9)6-12(17)16-7-11(8-16)14-15-13/h2-5,11H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQMCKXWDNKKAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Azidoazetidin-1-yl)-2-(m-tolyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(3-aminoazetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one](/img/structure/B1476348.png)
